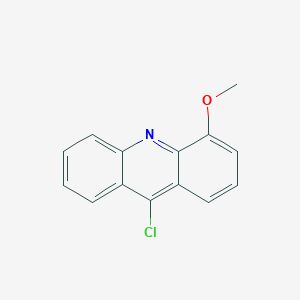
9-Chloro-4-methoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-4-methoxyacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been extensively studied due to their biological activities, including antibacterial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . Another method involves the use of quinolizidinylalkylamines to yield 9-amino-6-chloro-2-methoxyacridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted reactions has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro-4-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products:
Substitution Products: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation and Reduction Products:
Aplicaciones Científicas De Investigación
9-Chloro-4-methoxyacridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Chloro-4-methoxyacridine involves its interaction with DNA. Like other acridine derivatives, it intercalates into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death
Comparación Con Compuestos Similares
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.
Acriflavine: A well-known acridine derivative with antibacterial properties.
Uniqueness: 9-Chloro-4-methoxyacridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Número CAS |
16492-15-2 |
|---|---|
Fórmula molecular |
C14H10ClNO |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
9-chloro-4-methoxyacridine |
InChI |
InChI=1S/C14H10ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3 |
Clave InChI |
MMLKZYVOSAHXFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
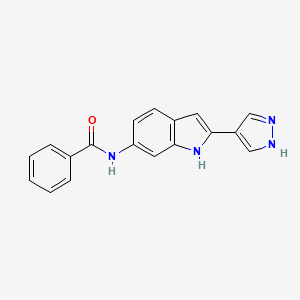

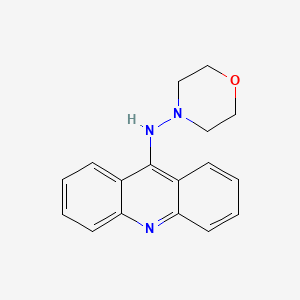

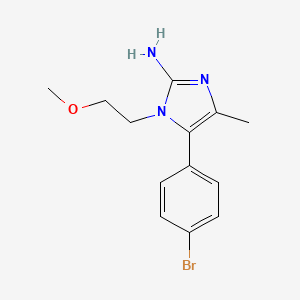

![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
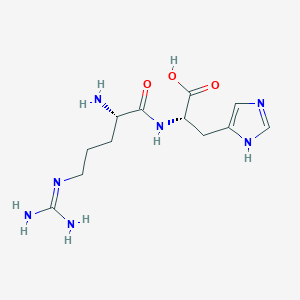
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
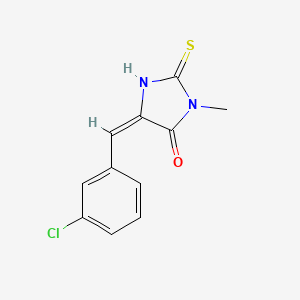
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

